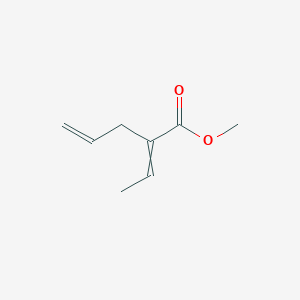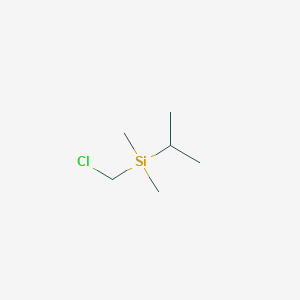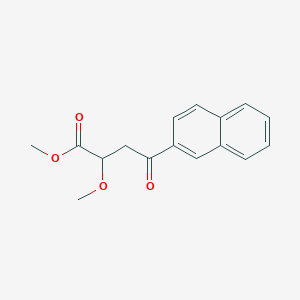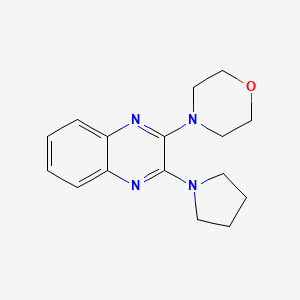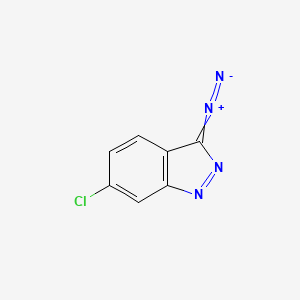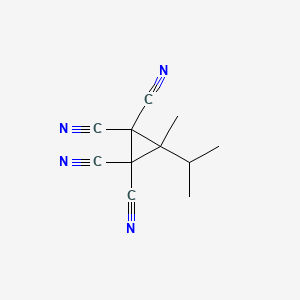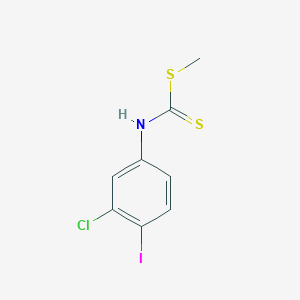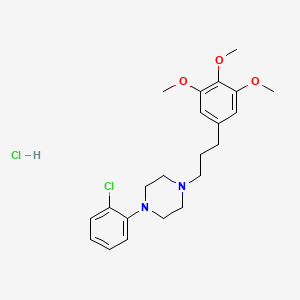
7,9-Hexadecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Hexadecadiyne is an organic compound characterized by the presence of two carbon-carbon triple bonds. It has the molecular formula C16H26 and a molar mass of 218.38 g/mol. This compound is a colorless to slightly yellow liquid, soluble in organic solvents such as ether and dimethylformamide. It is used as an intermediate in organic synthesis and as an additive in lubricants and plastic plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Hexadecadiyne typically involves the reaction of a halogenated alkyne with a metal alkyne, catalyzed by an alkali metal or a transition metal. One common method is the Sonogashira coupling reaction, where vinylidene chloride reacts with 1-octyne in the presence of a palladium catalyst and copper(I) iodide .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with adjustments to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 7,9-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,9-Hexadecadiyne has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of unsaturated polymers and other complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as an additive in lubricants, plasticizers, and other industrial products
Mechanism of Action
The mechanism of action of 7,9-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of carbon-carbon triple bonds. These triple bonds make it highly reactive, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
Comparison with Similar Compounds
- 1,3-Decadiyne
- 1,5-Hexadiyne
- 1,7-Octadiyne
Comparison: 7,9-Hexadecadiyne is unique due to its specific molecular structure, which includes two carbon-carbon triple bonds at the 7th and 9th positions. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 1,3-Decadiyne has triple bonds at the 1st and 3rd positions, leading to different reactivity and applications .
Properties
CAS No. |
18277-20-8 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
hexadeca-7,9-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
NBHZWTSKGTYSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
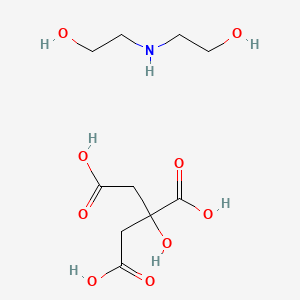

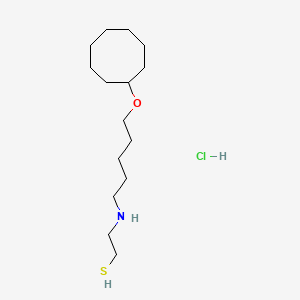
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
